molecular formula C20H19NO5 B2422759 ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate CAS No. 1203031-87-1

ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate

Cat. No.: B2422759
CAS No.: 1203031-87-1
M. Wt: 353.374
InChI Key: TXRCLDPGPOWZPL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to an acetamido group, which is further connected to an indanone derivative

Mechanism of Action

Target of Action

The compound ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in these biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and could contribute to the compound’s overall biological activity.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate typically involves multiple steps. One common route starts with the preparation of the indanone derivative, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate can be compared with other similar compounds, such as:

    Indanone derivatives: These compounds share the indanone core structure and may have similar biological activities.

    Benzoate esters: These compounds share the benzoate ester group and may have similar chemical reactivity.

    Acetamido compounds: These compounds share the acetamido group and may have similar pharmacological properties.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and activities .

Properties

IUPAC Name

ethyl 4-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-2-25-20(24)14-3-7-15(8-4-14)21-19(23)12-26-16-9-5-13-6-10-18(22)17(13)11-16/h3-5,7-9,11H,2,6,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRCLDPGPOWZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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